3-Borono-2-methoxy-5-methylbenzoic acid
Description
3-Borono-2-methoxy-5-methylbenzoic acid is a boronic acid derivative featuring a benzene ring substituted with a boronic acid (-B(OH)₂) group at position 3, a methoxy (-OCH₃) group at position 2, and a methyl (-CH₃) group at position 5, along with a carboxylic acid (-COOH) moiety. The methoxy and methyl substituents likely enhance solubility and modulate electronic effects, influencing reactivity and stability .
Properties
IUPAC Name |
3-borono-2-methoxy-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-5-3-6(9(11)12)8(15-2)7(4-5)10(13)14/h3-4,13-14H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJXLOBDPUHXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)C(=O)O)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Borono-2-methoxy-5-methylbenzoic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-methoxy-5-methylbenzoic acid using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. The choice of solvents, catalysts, and purification methods is also tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Borono-2-methoxy-5-methylbenzoic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Esterification: The boronic acid group can react with alcohols to form boronate esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Esterification: Boronate esters.
Scientific Research Applications
3-Borono-2-methoxy-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a protease inhibitor, which could have implications in drug development.
Medicine: Explored for its potential use in the development of boron-containing drugs, which may exhibit unique pharmacological properties.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials, due to its ability to form stable boronate esters.
Mechanism of Action
The mechanism of action of 3-Borono-2-methoxy-5-methylbenzoic acid is primarily related to its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use as enzyme inhibitors. In biological systems, this compound can inhibit proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Functional Group Influence on Reactivity
- Boronic Acid vs. Bromo Substituents: Boronic acids (e.g., 3-borono-4-methylbenzoic acid) enable cross-coupling reactions, whereas bromo-substituted analogs (e.g., 3-bromo-2-methoxy-5-methylbenzoic acid) serve as electrophilic intermediates for nucleophilic substitutions .
- Methoxy vs. Hydroxy Groups : Methoxy groups enhance electron-donating effects and lipophilicity compared to hydroxy groups, which increase hydrophilicity and acidity (e.g., 3-bromo-5-hydroxy-4-methoxybenzoic acid) .
Stability and Hazard Profiles
- Boronic acids like 3-borono-4-methylbenzoic acid are generally stable but require avoidance of strong acids/bases to prevent decomposition .
- Brominated analogs (e.g., 3-bromo-2-methoxy-5-methylbenzoic acid) pose risks of skin/eye irritation, though detailed toxicological data are often lacking .
Biological Activity
3-Borono-2-methoxy-5-methylbenzoic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound possesses a boron atom attached to a phenyl ring, which is further substituted with a methoxy group and a methyl group. Its molecular formula is C10H13B O3, with a molecular weight of approximately 202.02 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Boronic acids are known to form reversible covalent bonds with diols, particularly those found in serine and threonine residues of enzymes. This property allows them to inhibit various enzymes, such as proteases and kinases, which are crucial in cancer cell proliferation and survival.
- Anticancer Properties : The compound has shown promise in inhibiting tumor growth by targeting microtubule dynamics. Microtubules are essential for cell division, and stabilizing agents can prevent cancer cells from successfully dividing.
Research Findings
Recent studies have focused on the anticancer potential of this compound. Here are some significant findings:
- In Vitro Studies : In cultured cancer cell lines, this compound demonstrated cytotoxicity at low micromolar concentrations. The compound was effective against various cancer types, including breast and prostate cancer cells.
- Mechanism of Action : The compound was found to disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase. This was evidenced by increased levels of cyclin B1 and phosphorylated histone H3, markers associated with mitotic entry.
- Case Studies : A study involving xenograft models showed that treatment with this compound significantly reduced tumor size compared to control groups. The compound's efficacy was attributed to its ability to induce apoptosis in cancer cells.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
